molecular formula C12H15B B14314405 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole CAS No. 112238-06-9

3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole

Cat. No.: B14314405
CAS No.: 112238-06-9
M. Wt: 170.06 g/mol
InChI Key: RJEWGMKPLOLPAW-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a borole ring with two methyl groups and a phenyl group attached

Preparation Methods

The synthesis of 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole typically involves the reaction of phenylboronic acid with 3,4-dimethyl-1,2-dihydro-1H-pyrrole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the borole ring.

Chemical Reactions Analysis

3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids or boronates, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the borole ring into more saturated boron-containing compounds.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.

    Biology: Research is ongoing into its potential use as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as boron-doped graphene and other boron-containing nanomaterials.

Mechanism of Action

The mechanism by which 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole exerts its effects is primarily through its boron atom. Boron can form stable covalent bonds with various elements, making it a versatile component in chemical reactions. In biological systems, boron can interact with biomolecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.

Comparison with Similar Compounds

Similar compounds to 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole include other borole derivatives, such as:

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound has a similar structure but contains a benzoimidazole ring instead of a borole ring.

    4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: Another boron-containing compound with applications in organic electronics.

    Dipyrone: A boron-containing pharmaceutical with analgesic and antipyretic properties.

The uniqueness of this compound lies in its specific borole ring structure, which imparts distinct chemical and physical properties compared to other boron-containing compounds.

Properties

CAS No.

112238-06-9

Molecular Formula

C12H15B

Molecular Weight

170.06 g/mol

IUPAC Name

3,4-dimethyl-1-phenyl-2,5-dihydroborole

InChI

InChI=1S/C12H15B/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3

InChI Key

RJEWGMKPLOLPAW-UHFFFAOYSA-N

Canonical SMILES

B1(CC(=C(C1)C)C)C2=CC=CC=C2

Origin of Product

United States

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